2-Oxa-spiro[4.5]decane-1,6-dione
Description
General Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems are of great interest in organic chemistry because their rigid, well-defined three-dimensional shape can effectively orient functional groups in space. nih.gov This structural characteristic is highly advantageous in fields like medicinal chemistry and materials science. In drug discovery, the ability to project substituents into specific regions of a protein's binding site can lead to enhanced potency and selectivity. nih.gov Spirocycles offer a favorable balance between conformational rigidity and flexibility, which can improve properties like absorption and permeability compared to more linear or flat aromatic molecules. nih.govresearchgate.net Beyond medicine, spiro compounds have found applications in optoelectronics and as leuco dyes, where they can reversibly change between colored and colorless forms. rsc.orgmdpi.com
Importance of Spirolactone Moieties in Natural Products and Bioactive Compounds
When a spirocyclic system incorporates a lactone (a cyclic ester), it forms a spirolactone. This structural motif is particularly prevalent in a wide array of natural and non-natural compounds that exhibit significant pharmacological properties. mdpi.comresearchgate.netsigmaaldrich.com The medicinal relevance of spirolactones has made them attractive targets for synthetic chemists, leading to the development of innovative strategies to construct these complex molecules. researchgate.net Numerous natural products containing the spirolactone framework have been identified as possessing cytotoxic and anti-cancer effects, driving further research into discovering new compounds with this promising core structure. mdpi.com
Overview of Spiro[4.5]decane Core Structures in Chemical Research
The spiro[4.5]decane framework, which consists of a five-membered ring fused to a six-membered ring through a common spiroatom, is a significant class of spirocyclic compounds. rsc.orgsigmaaldrich.com This core is present in various natural products, including a diverse group of sesquiterpenes, which have been instrumental in advancing chemical research. The synthesis of the spiro[4.5]decane skeleton is an active area of investigation, with methods often employing acid or metal catalysis. sigmaaldrich.com Natural products featuring the [4.5.0] spirocyclic system, including various lactones, have demonstrated potent biological activities, such as anti-inflammatory effects. nih.gov For instance, abyssomicins, which are [4.5.0] spirocyclic lactones isolated from Actinobacteria, are known to inhibit p-aminobenzoate biosynthesis. nih.gov
Specific Context of 2-Oxa-spiro[4.5]decane-1,6-dione within Spirocyclic Chemistry
The compound this compound is a specific molecule within the spiro[4.5]decane family. It contains the characteristic five- and six-membered rings, with the five-membered ring being a γ-butyrolactone (an oxa- group at position 2 and a carbonyl at position 1) and the six-membered ring containing a ketone at position 6.
While extensive research has been conducted on the broader spiro[4.5]decane class and various spirolactone derivatives, detailed research findings specifically on the synthesis, properties, and applications of this compound are not widely available in peer-reviewed literature. It is commercially available as a chemical intermediate for laboratory use. Its structure suggests it serves as a valuable building block for the synthesis of more complex molecules, leveraging the inherent reactivity and stereochemical properties of the spirolactone and ketone functionalities. The synthesis of a related isomer, 6,10-dioxaspiro[4.5]decane-7,9-dione, has been achieved through the reaction of cyclopentanone (B42830) with malonic acid, indicating a potential synthetic pathway for similar structures. mdpi.com
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-oxaspiro[4.5]decane-1,6-dione | |
| CAS Number | 345914-29-6 | |
| Molecular Formula | C₉H₁₂O₃ |
| InChI Key | AXWDOKOHCDNZPV-UHFFFAOYSA-N | |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[4.5]decane-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-3-1-2-4-9(7)5-6-12-8(9)11/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWDOKOHCDNZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCOC2=O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxa Spiro 4.5 Decane 1,6 Dione and Analogues
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 2-Oxa-spiro[4.5]decane-1,6-dione often rely on well-established reactions that build the spirocyclic framework through a sequence of bond-forming events.
Michael Addition and Intramolecular Aldol (B89426) Condensation Approaches
A common strategy for constructing cyclic systems is the intramolecular aldol condensation. youtube.comlibretexts.orglibretexts.org This reaction involves the formation of an enolate from a dicarbonyl compound, which then attacks the other carbonyl group within the same molecule to form a ring. libretexts.orglibretexts.org For the synthesis of spirocycles, this approach can be adapted.
The synthesis can be initiated by a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, which sets the stage for a subsequent intramolecular aldol reaction. For instance, the reaction of a cyclic ketone with an appropriate acceptor can generate a dicarbonyl intermediate that is primed for cyclization. The choice of base and reaction conditions is crucial to favor the intramolecular process over competing intermolecular reactions. libretexts.orglibretexts.org The stability of the resulting ring system, with five- and six-membered rings being particularly favored, often dictates the outcome of the reaction. libretexts.org
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Intramolecular nucleophilic addition of an enolate to a carbonyl group within the same molecule. | libretexts.org |
| Key Intermediate | Dicarbonyl compound. | libretexts.org |
| Driving Force | Formation of a thermodynamically stable five- or six-membered ring. | libretexts.org |
| Common Precursors | Dialdehydes, diketones, or keto aldehydes. | libretexts.orglibretexts.org |
Synthesis via Acetyl-gamma-butyrolactone as Raw Material
A plausible synthetic route could involve the reaction of the enolate of acetyl-gamma-butyrolactone with a suitable electrophile, followed by a series of transformations to construct the second ring of the spirocycle. The lactone moiety itself can be a precursor to the oxa-spirocyclic core.
Dehydration and Hydrolysis Steps in Synthetic Pathways
Dehydration and hydrolysis are fundamental steps often encountered in the synthesis of complex molecules like this compound.
Dehydration: In the context of aldol condensations, the initial aldol addition product, a β-hydroxy carbonyl compound, can undergo dehydration upon heating to form an α,β-unsaturated carbonyl compound. youtube.com This step is often thermodynamically favored as it leads to a conjugated system.
Hydrolysis: Hydrolysis is frequently employed to convert functional groups like esters or nitriles into carboxylic acids, which can then participate in further reactions such as lactonization. For example, a nitrile group can be hydrolyzed to a carboxylic acid, which can then react with a hydroxyl group within the same molecule to form a lactone ring. acs.org In some catalytic cycles, an intermediate N-aryl imine is hydrolyzed during the workup to yield the final β-keto lactone product. acs.org
Advanced and Stereoselective Synthetic Strategies
Modern synthetic chemistry has seen the development of powerful catalytic methods that allow for the construction of complex spirocycles with high levels of stereocontrol.
Rhodium-Catalyzed Cycloaddition Reactions for Spirolactones
Rhodium catalysis has emerged as a versatile tool for the synthesis of various heterocyclic and carbocyclic compounds. researchgate.net Rhodium(II) catalysts are particularly effective in promoting cycloaddition reactions. researchgate.net One such application is in the formal [4+1]-cycloaddition between diazooxindoles and 1,3-heterodienes to construct spirooxindole pyrrolones. nih.gov While not directly leading to this compound, this methodology highlights the potential of rhodium catalysis in spirocycle synthesis.
Rhodium-catalyzed reactions often proceed through the formation of metal carbenes or other reactive intermediates that can engage in a variety of transformations, including cycloadditions. nih.gov The choice of ligand on the rhodium catalyst can significantly influence the outcome and stereoselectivity of the reaction.
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones
A significant advancement in the synthesis of chiral spirocycles involves the use of nickel catalysis. acs.orgnih.govresearchgate.netfigshare.com Researchers have developed an enantioselective nickel-catalyzed intramolecular α-spirocyclization of lactones. acs.orgnih.govresearchgate.netfigshare.com This method allows for the synthesis of spirocycles containing all-carbon quaternary centers with good yields and enantioselectivities. acs.orgnih.govresearchgate.netfigshare.com
The reaction involves the intramolecular addition of lactone enolates to aryl nitriles, catalyzed by a chiral nickel complex. acs.orgnih.govresearchgate.netfigshare.com This process efficiently forges 5-, 6-, and 7-membered spirocyclic rings. acs.orgnih.govresearchgate.net The reaction is notable for its ability to create chiral, pharmaceutically relevant spirocyclic products. acs.orgnih.govresearchgate.netfigshare.com The mechanism is proposed to involve the oxidative addition of an aryl halide to the nickel catalyst, followed by ligand exchange, C–N bond formation, and reductive elimination to form an N-aryl imine, which is then hydrolyzed to the β-keto lactone product. acs.org
| Method | Catalyst | Key Transformation | Products | Reference |
|---|---|---|---|---|
| Rhodium-Catalyzed Cycloaddition | Rhodium(II) complexes | [4+1]-cycloaddition | Spirooxindole pyrrolones | nih.gov |
| Enantioselective Nickel-Catalyzed α-Spirocyclization | Chiral Nickel complexes | Intramolecular addition of lactone enolates to aryl nitriles | Enantioenriched 5-, 6-, and 7-membered spirocycles | acs.orgnih.govresearchgate.netfigshare.com |
Grignard Reactions in Spiro[cycloalkane-pyridazinone] Synthesis from 2-Oxa-spiro[4.5]decane-1,3-dione Analogues
The synthesis of spiro[cycloalkane-pyridazinone] derivatives can be achieved through the reaction of 2-oxaspiro[4.5]decane-1,3-dione analogues with Grignard reagents. This method provides a pathway to novel heterocyclic spiro compounds. The reaction typically involves the addition of the Grignard reagent to one of the carbonyl groups of the anhydride (B1165640), followed by reaction with a hydrazine (B178648) derivative to form the pyridazinone ring. The choice of the Grignard reagent and the specific analogue of 2-oxaspiro[4.5]decane-1,3-dione allows for the introduction of various substituents, leading to a diverse library of spiro[cycloalkane-pyridazinone] compounds.
Ultrasound-Promoted One-Pot Synthesis Techniques for Spiro Compounds
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to improved reaction rates, higher yields, and milder reaction conditions. In the context of spiro compound synthesis, ultrasound-promoted one-pot, multi-component reactions have proven to be highly efficient. nih.govresearchgate.net For instance, the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives has been successfully achieved through a three-component reaction of isatin (B1672199), malononitrile (B47326) or ethyl cyanoacetate, and phthalhydrazide (B32825) under ultrasonic conditions. nih.govresearchgate.net This method offers significant advantages over conventional heating, including shorter reaction times (reduced from hours to minutes) and increased yields (up to 93%). nih.gov The beneficial effects of ultrasound are attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and accelerates the chemical reactions. nih.govresearchgate.net This technique has also been applied to the synthesis of other spiroheterocycles, demonstrating its broad applicability. rsc.orgtandfonline.com
Ring-Closing Metathesis (RCM) in Spiro[4.5]decane Derivatives Synthesis
Ring-closing metathesis (RCM) is a robust and versatile method for the construction of cyclic and spirocyclic systems. wikipedia.org This reaction, typically catalyzed by ruthenium or tungsten complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org RCM has been successfully employed in the synthesis of spiro[4.5]decane derivatives, providing a powerful tool for creating the core structure of natural products like acorone (B159258) and isoacorones. epa.gov The strategy often involves the preparation of a diallylated precursor, which then undergoes RCM to form the spirocyclic ring system. arkat-usa.org The mild reaction conditions and functional group tolerance of RCM make it an attractive method for the synthesis of complex spiro compounds. arkat-usa.orgthieme-connect.de Furthermore, catalyst-controlled stereoselective RCM has been developed to synthesize macrocyclic alkenes with high Z-selectivity, a crucial aspect for biologically active molecules. nih.gov
Exploration of Precursors and Building Blocks
The successful synthesis of this compound and its analogs relies heavily on the selection and utilization of appropriate precursors and building blocks.
Utilization of Cyclopentanone (B42830) and Malonic Acid Derivatives
A common and straightforward approach to the synthesis of the 2-oxaspiro[4.5]decane core involves the reaction between cyclopentanone and derivatives of malonic acid. For example, the reaction of cyclopentanone with malonic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid can yield 6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com This intermediate can then be further functionalized. This method highlights the direct use of readily available starting materials to construct the spirocyclic framework.
Applications of 2-Oxaspiro[4.5]decane-1,3-dione in Divergent Synthesis
2-Oxaspiro[4.5]decane-1,3-dione and its derivatives serve as versatile intermediates in divergent synthesis, allowing for the creation of a wide array of spiro compounds. uni.lu The anhydride functionality of 2-oxaspiro[4.5]decane-1,3-dione allows for reactions with various nucleophiles, leading to ring-opening and subsequent modifications. For instance, its reaction with amines can lead to the formation of amides, which can then be cyclized to form different heterocyclic spiro systems. This building block provides a key entry point for the synthesis of diverse and complex spirocyclic architectures. rsc.orgnih.gov
Spirocyclic Oxindoles as Key Intermediates
Spirocyclic oxindoles are a prominent class of spiro compounds that serve as crucial intermediates in the synthesis of various natural products and biologically active molecules. rsc.orgnih.gov These compounds are often synthesized from isatin or its derivatives through multi-component reactions. beilstein-journals.org The resulting spirooxindole framework can then be further elaborated to access more complex target molecules. beilstein-journals.org The development of stereoselective methods for the synthesis of spirocyclic oxindoles is of particular importance, as the stereochemistry often plays a critical role in their biological activity. rsc.org These intermediates have been utilized in the total synthesis of complex natural products, underscoring their significance in synthetic organic chemistry. rsc.org
Interactive Data Tables
Table 1: Ultrasound-Promoted Synthesis of Spiro Compounds
| Product | Reactants | Catalyst | Conditions | Yield (%) | Reaction Time | Reference |
| Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives | Isatin, malononitrile/ethyl cyanoacetate, phthalhydrazide | Piperidine | Ultrasound (25 kHz, 250 W), Room Temp | 69-93 | 0.5-2 h | nih.govresearchgate.net |
| Spiro-acenaphthylene-S,S-acetal derivatives | α-amino acids, acenaphthylene-1,2-dione, α-aroylidine ketenedithioacetal | - | Ultrasound | Excellent | - | rsc.org |
| Tetrahydropyridine derivatives | Aromatic aldehyde, anilines, β-ketoesters | N-methyl pyridinium (B92312) tosylate (NMPyTs) | Ultrasound | High | Short | tandfonline.com |
Table 2: Ring-Closing Metathesis (RCM) for Spirocycle Synthesis
| Spirocyclic System | Precursor | Catalyst | Key Features | Reference |
| Spiro[4.5]decane | Diallylated cyclohexane-1,4-dione derivative | Grubbs' catalyst | Formal synthesis of acorone and isoacorones | epa.gov |
| Various spiro-cyclic systems | Diallylated 1,3-diketones or active methylene (B1212753) compounds | Grubbs' catalyst | General and versatile method | arkat-usa.org |
| Macrocyclic Alkenes (e.g., Epothilone C, Nakadomarin A) | Diene precursors | Tungsten-based alkylidene | Highly Z-selective | nih.gov |
Mechanistic Investigations of Formation Reactions
The formation of the spiro[4.5]decane framework is a subject of detailed mechanistic study, employing both computational and experimental techniques to understand the intricate processes of bond formation and stereochemical outcomes.
Computational Studies on Cycloaddition Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex mechanisms of cycloaddition and spirocyclization reactions. These computational studies provide critical insights into transition states, reaction intermediates, and energetic pathways that are often difficult to observe experimentally.
One pertinent investigation focused on the mechanism and diastereoselectivity of the Brønsted acid-catalyzed cycloaddition reaction between a donor-acceptor spirocyclopropane and aldehydes, which yields related 2,5-disubstituted tetrahydrofuran (B95107) structures. nih.gov This study, utilizing DFT calculations at the M06-2X/6-311+G(d,p)//B3LYP-D3/6-31G(d,p) level with a solvation model, identified a three-stage reaction process. nih.gov The process begins with the activation of the spirocyclopropane by the acid catalyst, followed by the nucleophilic attack of the aldehyde, and culminates in the formation of the final product. nih.gov Conceptual DFT analysis further revealed that aldehydes with electron-rich substituents are more nucleophilic, favoring the reaction. nih.gov
In a different approach, a combined DFT and experimental study explored the mechanism of palladium-catalyzed spirocyclization of acrylamides. rsc.org The findings support a pathway involving oxidative addition, intramolecular carbopalladation, a C–H bond activation step, and a migratory insertion sequence. rsc.org The use of the M06L/def2-TZVPP//BP86/6-31G(d,p)/LANL2DZ level of theory, including solvent effects, provided results that were in good agreement with experimental data. rsc.org The study clarified that the C–H activation proceeds through a concerted outer-sphere metallation-deprotonation mechanism, which explains the lack of a significant kinetic isotope effect. rsc.org
Furthermore, computational studies have been applied to the Prins cyclization to form related heterocyclic systems. DFT calculations (ωB97X-D/6-311++G(d,p)) were used to investigate an alternative, non-ionic pathway for the reaction in an aqueous medium without a strong acid catalyst. scielo.brfigshare.com By employing a supermolecule model with explicit water molecules, researchers identified an unprecedented, more stable intermediate. scielo.br The calculations showed that the cyclization proceeds via a stepwise pathway involving prototropism, where water molecules form a hydrogen-bond network that maintains electrical neutrality during proton transfer. scielo.brfigshare.com
| Reaction Type | Computational Method / Level of Theory | Key Mechanistic Findings |
|---|---|---|
| Brønsted Acid-Catalyzed [3+2] Cycloaddition | DFT: M06-2X/6-311+G(d,p)//B3LYP-D3/6-31G(d,p) with SMD solvation | Proceeds in three stages: activation, nucleophilic attack, and product formation. Stereoselectivity is thermodynamically controlled. nih.gov |
| Palladium-Catalyzed Spirocyclization | DFT: M06L/def2-TZVPP//BP86/6-31G(d,p)/LANL2DZ | Pathway involves oxidative addition, intramolecular carbopalladation, and C–H activation. Explains regioselectivity and lack of kinetic isotope effect. rsc.org |
| Uncatalyzed Prins-like Cyclization | DFT: ωB97X-D/6-311++G(d,p) with a supermolecule model | Revealed a non-ionic pathway with a stable intermediate. Water molecules facilitate a proton transfer network. scielo.brfigshare.com |
Understanding Stereoselectivity in Spirocyclization Reactions
Achieving high stereoselectivity is a critical goal in the synthesis of spirocyclic compounds due to the chiral nature of the spirocenter. Research has demonstrated several effective strategies to control the stereochemical outcome of spirocyclization reactions.
A highly effective method for diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones involves a [3+2] cycloaddition of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines. mdpi.com This reaction, which utilizes a synergistic combination of photocatalysis and organocatalysis with a BINOL-derived phosphoric acid, achieves excellent diastereoselectivity of up to 99:1. mdpi.com A plausible reaction mechanism suggests that the process starts with the formation of a hydrogen-bonded complex between the N-cyclopropylaniline and the chiral phosphoric acid catalyst. mdpi.com
Computational studies, such as the DFT analysis of the Brønsted acid-catalyzed cycloaddition, provide a deeper understanding of the origins of stereoselectivity. nih.gov By analyzing the key transition states, it was determined that the stereoselectivity was controlled thermodynamically rather than kinetically, meaning the more stable product diastereomer is preferentially formed. nih.gov
Other successful approaches to stereocontrol in the formation of spiro[4.5]decane analogues include:
Tandem Prins/Pinacol Rearrangement: A Lewis acid-catalyzed cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with excellent selectivity. nih.gov
Iodocyclization: The diastereoselectivity of iodocyclization reactions can be influenced by substituents on the starting material, providing a pathway to various oxa-spirocycles.
1,3-Dipolar Cycloaddition: The reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids can produce spiroheterocyclic derivatives stereoselectively. nih.gov The high stereoselectivity of this type of cycloaddition has been confirmed through 2D NMR techniques. nih.gov
| Synthetic Strategy | Reactants/Catalyst | Resulting Analogue | Reported Selectivity |
|---|---|---|---|
| Synergistic Photocatalysis and Organocatalysis | 2-methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines / Chiral Phosphoric Acid | 2-Amino-spiro[4.5]decane-6-ones | Up to 99:1 dr. mdpi.com |
| Tandem Prins/Pinacol Reaction | Aldehydes, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol / Lewis Acid | 7-Substituted-8-oxaspiro[4.5]decan-1-ones | Excellent selectivity. nih.gov |
| 1,3-Dipolar Cycloaddition | 5-Arylidene thiazolidine-2,4-diones, isatin, amino acids / Nanocatalyst | Spirocyclic pyrrolidines/pyrrolothiazolidines | High stereoselectivity. nih.gov |
Reactivity and Chemical Transformations of 2 Oxa Spiro 4.5 Decane 1,6 Dione Systems
Lactone Ring Opening and Derivatization
The γ-butyrolactone ring in 2-Oxa-spiro[4.5]decane-1,6-dione is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone for the derivatization of this spirocyclic system.
Hydrolysis and Decarboxylation Reactions
The hydrolysis of the lactone in this compound can be catalyzed by either acid or base. youtube.comresearchgate.net Under basic conditions, a hydroxide (B78521) ion attacks the lactone carbonyl, leading to a tetrahedral intermediate that collapses to open the ring, forming a carboxylate and a hydroxyl group. youtube.com Subsequent acidification would yield the corresponding hydroxy acid. In an acidic environment, the carbonyl oxygen of the lactone is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. youtube.com
The product of hydrolysis is a β-keto acid, which is known to be prone to decarboxylation upon heating. masterorganicchemistry.comlibretexts.org This process is thought to occur through a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone. masterorganicchemistry.com While direct experimental data for the decarboxylation of the hydrolyzed product of this compound is not available, studies on similar structures, such as 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid, have shown that decarboxylation proceeds via a first-order, homogeneous reaction, suggesting a concerted intramolecular mechanism. pressbooks.pub
Table 1: Analogous Decarboxylation Reaction Data
| Compound | Temperature (°K) | Rate Constant (s⁻¹) |
| 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid | 455.6 | 1.23 x 10⁻⁵ |
| 468.9 | 3.55 x 10⁻⁵ | |
| 478.8 | 8.13 x 10⁻⁵ | |
| 488.7 | 1.82 x 10⁻⁴ | |
| 498.9 | 3.98 x 10⁻⁴ | |
| Data sourced from a study on a related spiro-lactone carboxylic acid, illustrating the kinetics of decarboxylation. pressbooks.pub |
Conversion to Cyclohexanone (B45756) Derivatives
The spirocyclic system can be a precursor to various cyclohexanone derivatives. Although direct conversion of this compound is not documented, analogous transformations of related 1-oxaspiro[4.5]decan-2-ones provide insight into potential synthetic pathways. For instance, functionalized spiro-lactones have been converted to cyclohexenones through elimination reactions.
Reactions at Carbonyl Centers
Both the lactone and ketone carbonyl groups in this compound are electrophilic centers that can participate in a variety of carbonyl addition and condensation reactions.
Condensation Reactions
The ketone carbonyl at the 6-position is expected to undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, in a Knoevenagel-type reaction. These reactions are typically base-catalyzed and lead to the formation of a new carbon-carbon double bond. nih.govtowson.edu For example, the related compound 6,10-dioxaspiro[4.5]decane-7,9-dione has been shown to react with aromatic aldehydes in the presence of a base to yield benzylidene derivatives. wikipedia.orgmdpi.com It is anticipated that this compound would react similarly at the C6-ketone.
Table 2: Analogous Knoevenagel Condensation
| Aldehyde | Catalyst | Product |
| 4-(dimethylamino)benzaldehyde | Piperidine | 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
| 4-hydroxybenzaldehyde | Piperidine | 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
| Illustrative examples from the reaction of a related spiro-dione with aromatic aldehydes. wikipedia.orgmdpi.com |
Alkylation and Acylation Strategies
The carbon atoms alpha to the carbonyl groups (at C7 and C5) are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in alkylation and acylation reactions. pressbooks.publibretexts.org The presence of two carbonyl groups in a β-relationship in the hydrolyzed product would make the intervening methylene protons particularly acidic, facilitating enolate formation. pressbooks.pubyoutube.com
Alkylation with alkyl halides would introduce an alkyl group at the α-position. libretexts.org Similarly, acylation with acyl chlorides or anhydrides can introduce an acyl group, leading to the formation of a β-dicarbonyl system within the cyclohexane (B81311) ring. organicreactions.orgucalgary.ca The choice of base and reaction conditions is crucial to control the regioselectivity and extent of these reactions. libretexts.org
Spirocenter Modifications and Stereochemical Control
The spirocyclic nature of this compound introduces stereochemical considerations. The spiro carbon atom is a quaternary center, and the fusion of the two rings can lead to different diastereomers. The synthesis of spiro[4.5]decane systems with high stereoselectivity is an active area of research. acs.orgmdpi.com
While methods for modifying the spirocenter of a pre-formed this compound are not well-documented, the stereochemical outcome of its synthesis is of great importance. Strategies for stereocontrolled spirocyclization often involve intramolecular reactions where the stereochemistry of the starting material dictates the stereochemistry of the spirocenter. nih.gov For instance, diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved with high diastereomeric ratios through synergistic photocatalysis and organocatalysis. acs.orgmdpi.com Such methodologies highlight the potential for controlling the stereochemistry of the spiro[4.5]decane framework during its construction.
Creation of Quaternary Spiro Stereocenters
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. The spiro center in this compound is already a quaternary carbon, and its derivatization allows for the generation of even more complex structures with additional quaternary stereocenters. While direct transformations from this compound to create further quaternary centers are not extensively documented, general methodologies for the synthesis of spiro compounds with consecutive quaternary centers are applicable.
One such approach involves the 1,6-conjugate addition induced dearomatization of para-quinone methides. This metal-free, one-pot reaction proceeds in high yields under mild conditions and can generate products containing two or three consecutive quaternary centers. Although this method has been demonstrated for the synthesis of spiro[2.5]octa-4,7-dien-6-ones, the underlying principles could be adapted for the functionalization of the cyclohexanone ring in the this compound system.
Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for constructing all-carbon quaternary stereocenters. acs.org This method has been successfully employed in the total synthesis of various complex natural products. acs.org The reaction typically involves the use of a prochiral enolate and a palladium-π-allyl complex, with the stereochemical outcome being controlled by a chiral ligand. The ketone moiety of this compound could potentially be converted to its enolate and subjected to such a reaction to install a quaternary center adjacent to the spiro carbon.
Diastereoselective and Enantioselective Transformations
The rigid conformation of the this compound system makes it an excellent substrate for diastereoselective and enantioselective reactions. The facial bias created by the spirocyclic structure can direct the approach of reagents, leading to high levels of stereocontrol.
A notable example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins. nih.gov This reaction, which employs a combination of photocatalysis and organocatalysis, can achieve high diastereoselectivity, with ratios of up to 99:1. nih.gov The transformation proceeds under mild, metal-free conditions, highlighting its utility in green chemistry. The ability to use substituted cyclopropylamines and various olefinic partners allows for the synthesis of a diverse range of spirocyclic compounds with good stereocontrol. nih.gov
Furthermore, iterative boron-homologation has been utilized for the diastereoselective and enantioselective formation of carbocycles, which can be extended to the preparation of spirocyclic compounds. This method relies on an electron-withdrawing group to facilitate intramolecular Matteson-type couplings. The strategic use of Lewis acids plays a crucial role in achieving high levels of stereoselectivity.
Catalytic Transformations
Catalysis plays a pivotal role in the synthesis and functionalization of spirocyclic systems, including those derived from this compound. Both metal-based and organocatalytic methods have been developed to achieve high efficiency and selectivity in these transformations.
Metal-Catalyzed Reactions (e.g., Rhodium, Nickel, Indium)
A variety of transition metals have been employed to catalyze reactions that form or modify the spiro[4.5]decane skeleton.
Rhodium: Rhodium(I) complexes have been shown to effectively catalyze the dimerization of ene-vinylidenecyclopropanes to construct products with spiro[4.5]decane skeletons. nih.gov This reaction proceeds under mild conditions with good tolerance for various functional groups. nih.gov Mechanistic studies, including DFT calculations, suggest a catalytic cycle involving Rh(I), Rh(III), and Rh(V) intermediates. nih.gov Another rhodium-catalyzed process involves a Claisen rearrangement/hydroacylation cascade for the synthesis of spiro[4.5]decan-1-ones, which are precursors to acoradiene and related sesquiterpenes. documentsdelivered.com
Nickel: Nickel-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. An electrochemical cross-electrophile coupling (eXEC) using a simple nickel catalyst has been developed for the synthesis of unsymmetrical diorganyl selanes. mdpi.com While not directly applied to this compound, this methodology demonstrates the potential of nickel catalysis for forming new carbon-heteroatom bonds in complex systems. The reaction shows good functional group compatibility and proceeds at ambient temperature. mdpi.com
Indium: Indium-mediated reactions have found utility in the synthesis of spirocyclic scaffolds. A concise route to nitrogen-containing spirocycles has been developed based on the allylation of imines derived from cyclic ketones, followed by ring-closing metathesis. researchgate.net Indium-mediated allylation of hydrazones, formed in situ from aldehydes and hydrazines, provides homoallylic amines, which are key intermediates in this sequence. researchgate.net
| Catalyst | Reaction Type | Substrates | Products | Key Features |
| Rhodium(I) | Dimerization | Ene-vinylidenecyclopropanes | Spiro[4.5]decane derivatives | Mild conditions, good functional group tolerance. nih.gov |
| Rhodium | Claisen Rearrangement/Hydroacylation | Allylic vinyl ethers | Spiro[4.5]decan-1-ones | Cascade reaction for sesquiterpene synthesis. documentsdelivered.com |
| Nickel | Electrochemical Cross-Electrophile Coupling | Diaryl diselanes, Aryl/Alkyl iodides | Unsymmetrical diorganyl selanes | Ambient temperature, good functional group compatibility. mdpi.com |
| Indium | Allylation of Imines/Hydrazones | Cyclic ketones, Allyl bromide | Homoallylic amines | Key step in the synthesis of nitrogen-containing spirocycles. researchgate.net |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral spirocyclic compounds. These methods often offer advantages in terms of cost, toxicity, and operational simplicity.
As mentioned previously, the highly diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones is achieved through a cooperative approach that combines photocatalysis with the use of a BINOL-derived phosphoric acid as an organocatalyst. mdpi.com This [3+2] cycloaddition between 2-methylene-tetrahydronaphtalen-1-ones and N-cyclopropylanilines proceeds with up to an 88% yield and a diastereomeric ratio as high as 99:1. mdpi.com The proposed mechanism involves the formation of a hydrogen-bonded complex between the N-cyclopropylaniline and the chiral phosphoric acid, which upon photoirradiation, initiates the radical cycloaddition cascade. mdpi.com This strategy showcases the potential of combining different catalytic modes to achieve transformations that are difficult to accomplish with a single catalyst.
| Catalyst System | Reaction Type | Substrates | Products | Selectivity |
| Photocatalysis + Phosphoric Acid | [3+2] Cycloaddition | 2-methylene-tetrahydronaphtalen-1-ones, N-cyclopropylanilines | 2-amino-spiro[4.5]decane-6-ones | up to 99:1 dr mdpi.com |
Advanced Spectroscopic and Analytical Characterization for Spiro Diones
Structural Elucidation Techniques
The precise structure of a spiro compound, with its unique spirocyclic center, is determined through a combination of powerful spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Spiro Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
In the analysis of spiro-diones, ¹H NMR spectra would reveal the number of unique protons, their multiplicity (splitting patterns), and their proximity to one another through coupling constants. For "2-Oxa-spiro[4.5]decane-1,6-dione", one would expect to see distinct signals for the protons on the cyclopentane (B165970) and the dihydropyranone rings. The chemical shifts of protons adjacent to the carbonyl groups and the ether oxygen would be deshielded, appearing at a lower field.
¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the quaternary spiro-carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing significantly downfield (in the 160-220 ppm range).
For instance, in the characterization of related oxaspirocyclic compounds, NMR is fundamental. A study on derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione utilized both ¹H and ¹³C NMR to confirm their structures before further analysis. mdpi.com
| Technique | Application to Spiro-Diones | Expected Observations for this compound |
| ¹H NMR | Determines the number and environment of hydrogen atoms. | Complex multiplets for the aliphatic protons of the five- and six-membered rings. |
| ¹³C NMR | Identifies all unique carbon atoms, including carbonyls and the spiro-center. | Two distinct carbonyl signals, a signal for the quaternary spiro-carbon, and signals for the other ring carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons and carbons. | Correlation peaks would confirm the C-H and C-C bonding framework of the bicyclic system. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the most prominent and diagnostic peaks in an IR spectrum would be from the carbonyl (C=O) groups.
The presence of two carbonyl groups—a ketone and a lactone (cyclic ester)—would likely result in strong absorption bands in the region of 1650-1800 cm⁻¹. The exact position of these peaks can give clues about the ring strain and electronic environment. The lactone carbonyl typically appears at a higher wavenumber (e.g., 1735-1750 cm⁻¹) compared to the ketone carbonyl in a six-membered ring (e.g., 1705-1725 cm⁻¹). Additionally, a significant band corresponding to the C-O-C stretch of the ether linkage within the lactone ring would be expected around 1000-1300 cm⁻¹.
In a study of two new 8-benzylidene-6,10-dioxaspiro[4.5]decane-7,9-dione derivatives, IR spectroscopy was used to confirm the presence of key functional groups before the final structure was determined by X-ray crystallography. mdpi.com
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers valuable structural information.
For "this compound" (molecular formula C₉H₁₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of 168.19 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.
The fragmentation pattern is also highly informative. Common fragmentation pathways for spiro-diones involve the cleavage of the rings, often initiated by the loss of carbon monoxide (CO) from the carbonyl groups. Analysis of these fragment ions helps to piece together the structure of the original molecule. For example, in the analysis of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, a related but more complex spiro-dione, Gas Chromatography-Mass Spectrometry (GC-MS) was a key technique for its identification and quantification. nih.gov
| Ionization Method | Information Obtained | Expected m/z for this compound |
| Electron Ionization (EI) | Provides molecular weight and a reproducible fragmentation pattern. | Molecular ion [M]⁺ at 168. |
| Electrospray Ionization (ESI) | A soft ionization technique, often used with HPLC, providing the protonated molecule [M+H]⁺ or other adducts. | [M+H]⁺ at 169, [M+Na]⁺ at 191. |
X-ray Diffraction Crystallography for Stereochemical Assignment
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For spiro compounds, which possess a chiral spiro-carbon at the junction of the two rings, XRD is invaluable for unambiguously assigning the spatial arrangement of the atoms.
If a suitable single crystal of "this compound" could be grown, XRD analysis would provide precise bond lengths, bond angles, and the conformation of the two rings. This technique was successfully used to determine the crystal structures of two new oxaspirocyclic compounds, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and its 4-hydroxybenzylidene analogue. mdpi.com The study revealed detailed structural parameters, including the monoclinic crystal system and space group for each compound. mdpi.com
| Parameter | Significance for Spiro-Dione Structure |
| Crystal System & Space Group | Describes the symmetry and arrangement of molecules in the crystal lattice. |
| Bond Lengths (Å) | Confirms the connectivity and nature of chemical bonds (e.g., C=O, C-O, C-C). |
| Bond Angles (°) | Defines the geometry around each atom, including the tetrahedral spiro-carbon. |
| Torsional Angles (°) | Describes the conformation (e.g., chair, boat) of the six-membered ring. |
Chromatographic and Separation Methods
Chromatographic techniques are essential for the purification of synthesized compounds and for the determination of their purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a compound like "this compound," a reverse-phase HPLC method would typically be used to assess its purity. The compound would be dissolved in a suitable solvent and injected into the HPLC system, and its elution time and peak area would be monitored.
Furthermore, because the spiro-carbon in "this compound" is a chiral center, the compound can exist as a pair of enantiomers. Chiral HPLC, which uses a stationary phase containing a chiral selector, is the most common method to separate and quantify these enantiomers. This is crucial for determining the enantiomeric excess (ee) of a stereoselective synthesis.
A recent study on a different spiro-dione, 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, highlights the power of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for reliable quantification, especially for compounds that may be thermally unstable and thus not suitable for GC-MS analysis. nih.gov This approach allows for the separate analysis of the parent compound and its transformation products in a mixture. nih.gov
| HPLC Method | Purpose | Typical Setup |
| Reverse-Phase HPLC | Purity assessment. | C18 column with a mobile phase of acetonitrile (B52724) and water. |
| Chiral HPLC | Separation of enantiomers and determination of enantiomeric excess (ee). | Chiral stationary phase (e.g., cellulose- or amylose-based) with a mobile phase typically consisting of hexane (B92381) and an alcohol modifier. |
Supercritical Fluid Chromatography (SFC) for Chiral Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the analysis and purification of chiral compounds, a category to which many spiro-diones belong. selvita.comeuropeanpharmaceuticalreview.com Due to the frequent presence of a chiral spiro-carbon, the separation of enantiomers is critical in pharmaceutical development. selvita.commdpi.com SFC offers significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced consumption of toxic organic solvents, and lower back pressures. chromatographyonline.comnih.govchiraltech.com The technique primarily uses supercritical CO2 as the main mobile phase, which is non-toxic and environmentally friendly. selvita.comyoutube.com
The success of chiral SFC is highly dependent on the selection of the Chiral Stationary Phase (CSP). Polysaccharide-based stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are the most commonly used for their broad applicability and high success rates in resolving enantiomers. chromatographyonline.comnih.gov The separation mechanism involves interactions like hydrogen bonding between the analyte and the carbamate (B1207046) linkages on the helical polysaccharide backbone of the CSP. chromatographyonline.com
For a compound like this compound, a chiral screening process would be employed to find the optimal separation conditions. This typically involves testing a small set of complementary CSPs and co-solvents (modifiers) like methanol (B129727) or isopropanol. nih.gov This high-throughput screening approach has demonstrated success rates exceeding 95% for proprietary chiral molecules in drug discovery programs. nih.gov The complementarity of SFC with other chromatographic techniques, like reversed-phase liquid chromatography (RPLC), makes it an invaluable tool, often achieving separation where other methods fail. nih.govchromatographyonline.com
Table 1: Typical SFC Screening Parameters for Chiral Compounds This table is illustrative of a general screening strategy and not specific to this compound.
| Parameter | Condition | Purpose |
| Columns | Chiralpak AD, AS; Chiralcel OD, OJ | Provide a range of chiral selectors to maximize separation chances. nih.gov |
| Mobile Phase | Supercritical CO₂ with modifier | CO₂ is the primary eluent; modifiers tune solvent strength. chromatographyonline.com |
| Modifiers | Methanol, Isopropanol | Alter polarity and interactions to achieve resolution. nih.gov |
| Detection | UV, Mass Spectrometry (MS) | UV for general detection; MS for mass confirmation. researchgate.net |
| Backpressure | 150 bar | Maintains the CO₂ in a supercritical state. researchgate.net |
| Temperature | 40°C | Influences kinetics and thermodynamics of separation. researchgate.net |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Analysis of Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules like spiro-diones. nih.govrsc.org DFT calculations can determine molecular geometries, identify the most stable stereoisomers, and elucidate reaction mechanisms. osti.gov These theoretical studies are crucial for understanding the intrinsic properties of complex spirocyclic systems.
In studies of similar spiro-diones, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully employed to analyze electronic properties. nih.govtandfonline.com Such an analysis for this compound would reveal its electronic characteristics, predict its reactivity in various chemical environments, and help rationalize its stereochemical outcomes in synthesis.
Table 2: Example Parameters for a DFT Calculation on a Spirocyclic Compound This table is based on a representative study of spiro compounds and is for illustrative purposes. nih.govtandfonline.com
| Parameter | Specification | Description |
| Method | Density Functional Theory (DFT) | A computational method to study electronic structure. |
| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT. nih.govtandfonline.com |
| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. nih.govtandfonline.com |
| Calculated Properties | HOMO/LUMO Energies | Determine electronic transitions and reactivity. mdpi.com |
| Molecular Electrostatic Potential | Identifies charge distribution and reactive sites. rsc.org | |
| Gibbs Free Energy | Predicts reaction spontaneity and product stability. |
Molecular Dynamics and Docking Simulations for Biological Interactions
To explore the potential of spiro-diones as biologically active agents, molecular docking and molecular dynamics (MD) simulations are indispensable computational tools. nih.govnih.gov These methods predict and analyze how a ligand, such as a spiro-dione, might bind to a biological target, typically a protein or nucleic acid. researchgate.net
Molecular Docking is used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov The process involves placing the ligand into the binding site of the macromolecule and calculating a score that estimates the strength of the interaction, often reported as a binding energy in kcal/mol. nih.govtandfonline.com For instance, docking studies on various spirocyclic compounds interacting with DNA have shown binding affinities ranging from -8.6 to -9.7 kcal/mol, indicating favorable interactions stabilized by hydrogen bonds and hydrophobic contacts. nih.govtandfonline.com
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov An MD simulation, often run for nanoseconds, tracks the movements of atoms and assesses the stability of the docked pose. nih.govtandfonline.com Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to measure the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of intermolecular hydrogen bonds, which are crucial for stable binding. nih.govtandfonline.com These simulations have been used to confirm that spiro compounds can bind stably within the minor groove of DNA or the active sites of enzymes like kinases. tandfonline.comnih.gov
Table 3: Illustrative Molecular Docking and MD Simulation Results for Spiro Compounds This table presents example data from studies on other spiro compounds to demonstrate the outputs of these computational methods. nih.govtandfonline.comresearchgate.net
| Compound Type | Biological Target | Docking Binding Energy (kcal/mol) | Key MD Simulation Findings |
| Spiro[indene-oxathiazine]-diones | B-DNA | -8.6 to -9.7 nih.govtandfonline.com | Stable binding in the minor groove; stabilized by hydrogen bonds and hydrophobic interactions. nih.govtandfonline.com |
| Spirooxindoles | Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Strong hydrogen bond interactions observed with key amino acid residues (e.g., Glu12). nih.gov |
| Spiroquinoline-diones | S. aureus Biotin Protein Ligase | -7.5 to -8.5 | Strong binding values against the active site of the bacterial enzyme. nih.gov |
Biological Activities and Mechanistic Insights of Spirolactones General Spiro Compound Relevance
Antimicrobial and Antibacterial Activities
Lactones are recognized for their antimicrobial potential, a property that has been utilized in traditional medicine for centuries. nih.gov Modern research continues to explore novel lactone compounds for their ability to combat pathogenic microbes, driven by the urgent need for new antimicrobial agents due to rising antibiotic resistance. nih.govresearchgate.net Spiro compounds, particularly those incorporating a 4H-pyran core, are considered important fragments in drugs with antimicrobial effects. nih.govnih.gov
The antibacterial efficacy of spirolactones has been evaluated against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. For instance, studies on synthetic spiro-4H-pyran derivatives have demonstrated notable activity. One such derivative, containing both indole (B1671886) and cytosine rings, showed significant antibacterial effects against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. nih.gov However, these particular compounds did not show significant activity against Gram-negative bacteria. nih.gov
Other research has focused on novel oxazolidinones that feature spiro nih.govnih.govheptane moieties. nih.gov These compounds were tested for their in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria, with one fluorinated compound showing particularly potent activity. nih.gov Furthermore, certain bicyclic lactones have been found to inhibit the growth of pathogenic bacteria such as S. aureus and Pseudomonas fluorescens. researchgate.net The antimicrobial activity of various compounds against key bacterial strains is summarized in the table below.
Table 1: Antimicrobial Activity of Selected Compounds against Various Bacterial Strains
| Compound/Extract | Bacterial Strain | Activity/Result | Reference |
|---|---|---|---|
| Spiropyran derivative (5d) | Staphylococcus aureus (clinical isolate) | MIC of 32 µg/mL | nih.gov |
| Spiropyran derivative (5d) | Streptococcus pyogenes (clinical isolate) | MIC of 64 µg/mL | nih.gov |
| Bacillus megaterium strains | Staphylococcus aureus (MRSA) | Active | researchgate.netnih.gov |
| Bacillus megaterium strains | Pseudomonas aeruginosa | Active | researchgate.netnih.gov |
| Bacillus megaterium strains | Escherichia coli | Active | researchgate.net |
| Bicyclic lactones | Staphylococcus aureus | Growth inhibition | researchgate.net |
| Bicyclic lactones | Pseudomonas fluorescens | Growth inhibition | researchgate.net |
The mechanism behind the antimicrobial action of many lactones is attributed to their chemical structure. The presence of an α,β-unsaturated lactone moiety is a key feature for biological activity. researchgate.net This functional group can act as a Michael acceptor, reacting with nucleophiles in biological systems, such as amino or sulfhydryl groups of amino acids in enzymes and proteins, thereby inactivating them and disrupting cellular processes.
Furthermore, some spirolactones can function as alkylating agents. Alkylating agents are reactive compounds that can form covalent bonds with biological macromolecules like DNA. researchgate.net This action can lead to DNA damage and interfere with replication and transcription, ultimately causing cell death. The lactone ring, particularly a strained β-lactone, is susceptible to nucleophilic attack, which leads to the opening of the ring and acylation of the target molecule. researchgate.net This covalent modification is a form of alkylation and is a key mechanism for the biological activity of several potent inhibitors.
Anti-inflammatory Properties
Certain spirolactones, most notably Spironolactone (B1682167), have demonstrated significant anti-inflammatory effects. ucl.ac.uknih.gov Spironolactone can suppress the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma, and interleukin-6. ox.ac.uknih.gov Studies have shown that it can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 in response to stimuli like lipopolysaccharide (LPS). nih.govresearchgate.net This anti-inflammatory activity appears to be independent of its well-known function as a mineralocorticoid receptor antagonist. nih.govox.ac.uk
A primary mechanism underlying the anti-inflammatory effects of certain spirolactones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.gov
Spironolactone has been shown to significantly reduce the activity of NF-κB. nih.gov This inhibition is achieved by preventing the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation of the p65 subunit of NF-κB. nih.gov By blocking these upstream signaling events, the translocation of NF-κB to the nucleus is prevented, leading to a downregulation in the expression of pro-inflammatory genes. nih.govresearchgate.net This inhibitory effect on the NF-κB pathway provides a molecular basis for the anti-inflammatory properties observed with these compounds. nih.govnih.gov
Anticancer and Cytotoxic Activities
The cytotoxic properties of spirolactones have positioned them as compounds of interest in cancer research. nih.govnih.gov Spironolactone, for example, has been shown to induce cell death and inhibit growth in various cancer cell lines. nih.gov Similarly, novel spiro(lactone-cyclohexanone) compounds have demonstrated the ability to reduce the viability and proliferation of human leukemia cells. nih.gov The anticancer potential of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and interfere with critical cellular machinery. nih.govnih.gov
A significant mechanism contributing to the anticancer activity of a specific class of spirolactones, the spiro β-lactones, is the inhibition of the proteasome. nih.govnih.gov The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a critical role in regulating the cell cycle and cell survival. researchgate.net Targeting the proteasome is a validated strategy in cancer therapy. researchgate.net
Spiro β-lactones function by covalently modifying the active site of the proteasome. nih.govtum.de The mechanism involves a nucleophilic attack from the hydroxyl group of the N-terminal threonine residue in the proteasome's catalytic subunit on the carbonyl group of the β-lactone ring. researchgate.net This reaction leads to the opening of the lactone ring and the acylation of the threonine residue, forming a stable acyl-enzyme intermediate that effectively blocks the proteasome's activity. nih.govresearchgate.net This inhibition disrupts protein homeostasis, leading to the accumulation of pro-apoptotic proteins and ultimately triggering cell death in cancer cells. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Oxa-spiro[4.5]decane-1,6-dione |
| Spironolactone |
| Eplerenone |
| Sulfasalazine |
| Aldosterone (B195564) |
| 7alpha-thiomethyl-spironolactone |
| (+)-Lactacystin |
| Omuralide |
| Spiro(coumarin-cyclohexanone) |
| Spiro(6-methyllactone-cyclohexanone) |
| Alacepril |
| CV-11974 |
| Bortezomib |
| Gemcitabine |
| Osimertinib |
| Cisplatin |
| Phenylbutazone |
Activity against Specific Cancer Cell Lines (e.g., HL-60, H460, KMS)
The spirolactone framework is a recurring motif in numerous natural and synthetic compounds exhibiting a wide range of pharmacological properties, including anticancer activity. nih.gov Studies have shown that certain enantiomerically pure oxaspirolactones demonstrate cytotoxic activity against the human leukemia (HL-60) cell line. researchgate.net
Spironolactone, a well-known spirolactone, has been shown to inhibit the growth of cancer stem cells (CSCs). nih.gov Research indicates that CSCs exhibit high basal levels of DNA double-strand breaks (DSBs), and spironolactone appears to impair the repair of these breaks, leading to apoptosis in both cancer cells and CSCs, while not affecting healthy cells. nih.gov In vivo studies have further demonstrated that treatment with spironolactone can reduce tumor size and the population of CSCs within tumors. nih.gov Additionally, spironolactone has been identified as a potential DNA repair inhibitor, suggesting its use could enhance the efficacy of chemotherapy agents like platinum-based drugs in treating conditions such as bladder cancer. nih.gov
Table 1: Cytotoxic Activity of Spirolactone Compounds
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| Oxaspirolactones | HL-60 | Cytotoxic | researchgate.net |
Inhibition of Tyrosine Phosphatase 1B (PTP1B)
Protein tyrosine phosphatase 1B (PTP1B) has been identified as a critical therapeutic target for type 2 diabetes and related metabolic disorders, as its inhibition enhances insulin (B600854) sensitivity. nih.govnih.gov The search for potent and selective PTP1B inhibitors has led to the investigation of various natural and synthetic compounds, including those with a spirolactone core. researchgate.netnih.gov
Specific spirolactonic secondary metabolites, namely beshanzuenones C and D, have been isolated and found to exhibit significant inhibitory activity against PTP1B. researchgate.net This discovery highlights the potential of the spirolactone scaffold in designing novel PTP1B inhibitors. The development of such inhibitors is an active area of research, with a focus on creating small-molecule drugs with improved potency, selectivity, and oral bioavailability. nih.gov
Other Pharmacological Activities
Immunosuppressive Activities
The pharmacological profile of spirolactones extends to immunomodulatory effects. Certain enantiomerically pure oxaspirolactones have been reported to possess potent immunosuppressive activities, specifically by inhibiting the proliferation of T-cells. researchgate.net
Furthermore, spironolactone has been shown to exert significant anti-inflammatory effects by suppressing the production of several key proinflammatory cytokines. nih.govnih.gov At concentrations achievable in vivo, spironolactone markedly inhibits the transcription and release of tumor necrosis factor (TNF)-α, interferon-γ, and interleukin-6. nih.gov These findings suggest that the immunosuppressive actions of some spirolactones may be mediated through the downregulation of inflammatory cytokine pathways. nih.gov
Antiandrogenic Effects and Androgen Receptor Antagonism (General Spirolactone Class)
A well-documented pharmacological activity of the spirolactone class, particularly spironolactone, is its antiandrogenic effect. wikipedia.orgyoutube.com This activity stems from the ability of these compounds to act as antagonists of the androgen receptor (AR). wikipedia.orgnih.gov Spirolactones competitively inhibit the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR, thereby preventing the receptor's activation. nih.govoup.com
Table 2: Androgen Receptor (AR) Binding Affinity
| Compound | Relative Affinity to DHT | Notes | Reference |
|---|---|---|---|
| Spironolactone | ~20 times less effective than DHT in displacing [3H]DHT | In vitro displacement studies | nih.gov |
Prolyl Hydroxylase Domain (PHD) Inhibition
The hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that play a crucial role in the cellular response to oxygen levels. frontiersin.org Inhibition of these enzymes leads to the stabilization of HIF, which in turn activates a range of genes, including the one for erythropoietin (EPO). frontiersin.orgnih.gov This has made PHD inhibitors a promising new class of drugs for treating anemia, particularly in the context of chronic kidney disease. nih.govnih.gov
Significantly, compounds featuring a spiro[4.5]decanone structure, closely related to this compound, have been reported as potent inhibitors of PHDs. rsc.org Structural and activity relationship studies have confirmed that the spiro[4.5]decanone scaffold is a viable template for the design of potent and selective inhibitors of 2-oxoglutarate dependent oxygenases like PHDs. rsc.org
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. gardp.orgwikipedia.org For the spirolactone class, SAR studies have provided valuable insights into the structural features required for their various pharmacological effects.
For instance, in the context of antimineralocorticoid activity, SAR studies have examined the impact of modifications to the steroid backbone of spironolactone. nih.gov It was found that the introduction of a double bond or an alpha-cyclopropane ring at specific positions (1,2 or 6,7) leads to a decrease in binding affinity to the mineralocorticoid receptor. nih.gov Conversely, the presence of a 6β,7β-cyclopropane ring was suggested to enhance in vivo activity, possibly by hindering metabolic activation. nih.gov
In the development of acetyl-CoA carboxylase inhibitors, ligand- and structure-based drug design led to the creation of spirolactones with a 2-ureidobenzothiophene moiety, which was designed to enhance interactions with key amino acid residues in the enzyme's active site. nih.gov These examples underscore the importance of SAR in optimizing the therapeutic potential of spirolactone-based compounds. nih.govnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Spironolactone |
| Dihydrotestosterone (DHT) |
| K+ canrenoate (B1263433) (Potassium canrenoate) |
| Beshanzuenone C |
| Beshanzuenone D |
| Tumor necrosis factor (TNF)-α |
| Interferon-γ |
| Interleukin-6 |
Influence of Structural Modifications on Biological Potency
The biological activity of spirolactones can be significantly altered through structural modifications. The inherent rigidity and three-dimensionality of the spiro scaffold provide a fixed orientation for functional groups, which can enhance binding to biological targets. bldpharm.comnih.gov
Introducing or modifying substituents on the spirolactone framework can fine-tune a compound's potency and selectivity. For instance, in the development of SHP2 (Src homology region 2 domain-containing phosphatase 2) inhibitors, the introduction of a spirocyclic scaffold helped to maintain the optimal orientation of a primary amine group, leading to improved cellular efficacy while maintaining protein inhibitory potency. bldpharm.com Similarly, replacing the piperazine (B1678402) ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane scaffold, while slightly reducing potency, significantly increased selectivity for PARP-1 over other members of the PARP family. bldpharm.com
The incorporation of a heterocyclic moiety into a steroid scaffold, creating a spiro heterocyclic steroid, has been shown to alter pharmacological and pharmacokinetic properties. nih.gov This strategy has been a driving force in the synthesis of novel compounds with enhanced biological activity. nih.gov The type of heteroatom (e.g., oxygen, nitrogen, sulfur) and its position within the spirocycle are critical determinants of the compound's biological profile. nih.gov
Table 1: Impact of Structural Modifications on Spiro Compound Activity
| Original Compound/Scaffold | Modification | Resulting Compound/Scaffold | Effect on Biological Potency/Selectivity | Reference |
|---|---|---|---|---|
| Fused Bicyclic SHP2 Inhibitor | Introduction of a spirocyclic scaffold | Spirocyclic SHP2 Inhibitor | Maintained potency, improved cellular efficacy. | bldpharm.com |
| Olaparib (PARP Inhibitor) | Replacement of piperazine with diazaspiro[3.3]heptane | Spirocyclic PARP Inhibitor | 2-fold reduction in potency, but significantly increased selectivity for PARP-1. | bldpharm.com |
| Steroid Backbone | Incorporation of a heterocyclic spiro moiety | Spiro Heterocyclic Steroid | Alters pharmacological and pharmacokinetic properties, often leading to increased potency and selectivity. | nih.gov |
Selective Enzyme Inhibition
Spirolactones have demonstrated the ability to act as selective inhibitors of various enzymes, a property that is central to their therapeutic potential. researchgate.netunibo.it Their rigid, three-dimensional structure allows for precise interactions with the active sites of enzymes, leading to high specificity. researchgate.net
A prominent example is Spironolactone , a well-known steroidal spirolactone. wikipedia.org Its mechanism of action involves the selective inhibition of the enzyme 17α-hydroxylase, which is crucial for cortisol production. nih.gov Studies have shown that both spironolactone and its metabolite, 7α-thio-spironolactone, require metabolic activation by 17α-hydroxylase, suggesting a mechanism of suicide inhibition where the enzyme participates in the formation of its own inhibitor. nih.gov
Other natural and synthetic spirolactones have also been identified as potent enzyme inhibitors. For example:
Beshanzuenones C and D , isolated from natural sources, exhibit significant inhibition of tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes. researchgate.net
Spiropharanone , a trans-decalin spirolactone from a marine cuttlefish, has shown inhibitory activity against the pro-inflammatory enzyme 5-lipoxygenase and the insulin-regulating enzyme dipeptidyl peptidase-4. researchgate.net
Lorundrostat , a highly selective aldosterone synthase inhibitor, was designed to reduce aldosterone levels by inhibiting the enzyme CYP11B2, demonstrating 374-fold selectivity for aldosterone synthase over cortisol synthase in vitro. stocktitan.net
Table 2: Examples of Spirolactones as Selective Enzyme Inhibitors
| Spirolactone Compound | Target Enzyme | Biological Significance/Therapeutic Area | Reference |
|---|---|---|---|
| Spironolactone | 17α-hydroxylase | Inhibition of cortisol production | nih.gov |
| Beshanzuenones C and D | Tyrosine phosphatase 1B (PTP1B) | Treatment of Type 2 Diabetes | researchgate.net |
| Spiropharanone | 5-lipoxygenase, Dipeptidyl peptidase-4 | Anti-inflammatory, Insulin regulation | researchgate.net |
| Lorundrostat | Aldosterone synthase (CYP11B2) | Treatment of hypertension and chronic kidney disease | stocktitan.net |
Pharmacokinetic and Pharmacodynamic Considerations
The unique physicochemical properties of spiro compounds, stemming from their three-dimensional structure, can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. bldpharm.comnih.gov The increased fraction of sp3-hybridized carbon atoms (Fsp3) in spiro-containing molecules is often associated with improved physicochemical properties like solubility and metabolic stability, which can lead to better pharmacokinetic profiles. bldpharm.com
Analysis Methods for Spiro Compounds in Biological Samples
Accurate determination of spiro compounds and their metabolites in biological matrices such as blood, urine, and tissues is essential for pharmacokinetic studies and clinical monitoring. nih.govmedwinpublishers.com A variety of analytical methods are employed for this purpose, often requiring a sample preparation step to isolate the analyte from the complex biological matrix. medwinpublishers.com
Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). medwinpublishers.com Following extraction, confirmatory analytical techniques are used for identification and quantification. medwinpublishers.com
Chromatographic methods are the cornerstone of bioanalysis for spiro compounds. nih.gov
Gas Chromatography (GC) , often coupled with selective detectors like a flame photometric detector (FPD), electron capture detector (ECD), or a mass spectrometer (MS), is a powerful technique for analyzing volatile and thermally stable compounds. nih.govcdc.gov
High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of compounds, including those that are not amenable to GC. nih.govmedwinpublishers.com HPLC is frequently paired with UV-visible or mass spectrometry detectors for enhanced sensitivity and specificity. medwinpublishers.comcontentstack.com
Mass spectrometry (MS), particularly when used in tandem with chromatographic separation (GC-MS or LC-MS), provides high specificity and sensitivity, allowing for precise identification and quantification of the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.govmedwinpublishers.com
Table 3: Analytical Methods for Spiro Compounds in Biological Samples
| Analytical Technique | Principle | Application in Spiro Compound Analysis | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Analysis of volatile and thermally stable spirolactones and their metabolites. | nih.govcdc.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Widely used for a broad range of spiro compounds, including non-volatile and thermally labile ones. | nih.govmedwinpublishers.comcontentstack.com |
| Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. | Provides high specificity and sensitivity, often coupled with GC or HPLC for definitive analysis. | nih.govmedwinpublishers.com |
| Solid-Phase Extraction (SPE) | Sample clean-up and concentration using a solid sorbent. | Common sample preparation method to isolate spiro compounds from biological fluids. | medwinpublishers.comcdc.gov |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquids. | A classic sample preparation technique for extracting analytes from aqueous biological samples. | medwinpublishers.com |
Applications and Future Directions in Chemical and Biomedical Research
Drug Discovery and Development
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led researchers to explore innovative molecular scaffolds. Spirocycles, particularly those incorporating heteroatoms like oxygen (oxaspirocycles), have emerged as a promising class of compounds in medicinal chemistry.
Spirocyclic Scaffolds as Lead Compounds and Pharmacophores
Spirocyclic scaffolds are recognized for their inherent three-dimensionality, a characteristic that is increasingly sought after in modern drug design. This spatial arrangement allows for a more precise orientation of functional groups to interact with biological targets, potentially leading to higher potency and selectivity. The introduction of a spirocyclic core can increase the fraction of sp3-hybridized carbons, a feature correlated with higher success rates in clinical development.
Oxaspirocycles, a subset of this family, are found in numerous natural products and often exhibit significant biological activities, including antimicrobial and antitumor properties. mdpi.com The incorporation of an oxygen atom into the spirocyclic unit can also favorably modulate physicochemical properties, such as improving water solubility. frontiersin.org The 2-Oxa-spiro[4.5]decane framework, as exemplified by the title compound, represents a key pharmacophoric element with considerable potential for generating lead compounds in drug discovery programs. lifechemicals.com
Development of Novel Therapeutic Agents
The therapeutic potential of the oxaspiro[4.5]decane core is demonstrated by the isolation and activity of its derivatives. A new 2-oxaspiro[4.5]decane compound, named roussoellide, was isolated from the endophytic fungus Roussoella sp.. tandfonline.comnih.gov While further investigation is needed, the discovery of such compounds from natural sources underscores the relevance of this scaffold in generating bioactive molecules.
Furthermore, related spirocyclic systems have proven to be versatile platforms for developing therapeutic agents. For instance, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their activity against human coronavirus, identifying a potent inhibitor of viral replication. researchgate.net Other modifications of the spiro[4.5]decane core have led to the development of compounds with anticancer activity against various cell lines, including liver, prostate, and colorectal carcinoma. researchgate.net These examples highlight the adaptability of the spiro[4.5]decane scaffold for creating diverse and potent therapeutic agents.
Addressing Antibiotic Resistance
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Spirocyclic compounds are being actively investigated in this area.
Research into spiro[oxindole-2,3′-pyrrolidine] derivatives has yielded compounds with excellent activity against Gram-positive bacteria, including the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 25923. mdpi.com In another strategic approach, the morpholine (B109124) ring in the antibiotic linezolid, which is associated with metabolic liabilities, was replaced with a 2-oxa-6-azaspiro[3.3]heptane bioisostere. This modification resulted in novel compounds with significant antibacterial and antitubercular activity, including against MRSA. nih.gov
Studies have also shown that certain glycopolymer compounds can resensitize resistant strains of S. aureus to existing antibiotics like mupirocin (B1676865) and bacitracin by permeabilizing the bacterial cell wall. drugdiscoverynews.com The development of novel small molecules with rapid killing activity against MDR bacteria, including MRSA persister cells that are tolerant to conventional antibiotics, is a promising avenue. frontiersin.org The structural features of 2-Oxa-spiro[4.5]decane-1,6-dione make its derivatives attractive candidates for exploration in the ongoing search for solutions to antibiotic resistance.
Organic Synthesis and Methodology Development
Beyond its biomedical potential, the this compound scaffold serves as a valuable tool in the field of organic synthesis for both methodological studies and the construction of complex molecules.
Models for Studying Stereochemistry and Reaction Mechanisms
The rigid, well-defined conformation of spirocyclic systems makes them excellent models for studying the stereochemical outcomes of chemical reactions. The spiro[4.5]decane framework is a significant class of spirocyclic compounds where achieving high selectivity in synthesis is of great importance. mdpi.com For example, a highly diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been developed using a cooperative photocatalysis and organocatalysis approach, achieving a diastereoselectivity of up to 99:1. mdpi.com
The synthesis of oxaspirocyclic compounds also underscores the critical role of the chiral spiro carbon in determining the molecule's biological activity. mdpi.com The defined three-dimensional structure of this compound allows for the detailed investigation of reaction mechanisms, providing insights into transition states and the factors that control stereoselectivity.
Building Blocks for Complex Molecular Architectures
Spirocyclic compounds are valuable building blocks for the synthesis of more elaborate and complex molecular structures. 3wpharm.com The synthesis of new spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, demonstrates the utility of spirocyclic precursors in creating novel heterocyclic ensembles. researchgate.net
The this compound molecule, with its dione (B5365651) functionality, offers two distinct points for chemical modification. These ketone groups can be selectively targeted in a variety of chemical transformations, enabling the construction of a diverse library of more complex molecules. This versatility makes it a valuable starting material for synthesizing novel compounds for screening in drug discovery and for the development of new materials with unique properties.
Data Tables
Table 1: Chemical Properties of 2-Oxa-spiro[4.5]decane Dione Isomers
| Property | This compound | 2-Oxa-spiro[4.5]decane-1,3-dione |
|---|---|---|
| CAS Number | 345914-29-6 jwpharmlab.com | 6051-25-8 sigmaaldrich.com |
| Molecular Formula | C₉H₁₂O₃ jwpharmlab.com | C₉H₁₂O₃ uni.lu |
| Molecular Weight | 168.19 g/mol jwpharmlab.com | 168.19 g/mol sigmaaldrich.com |
| IUPAC Name | 2-oxaspiro[4.5]decane-1,6-dione | 2-oxaspiro[4.5]decane-1,3-dione sigmaaldrich.com |
| InChI Key | AXWDOKOHCDNZPV-UHFFFAOYSA-N | MIASZRJCZPRMBI-UHFFFAOYSA-N sigmaaldrich.com |
| Physical Form | Colorless Liquid | Solid |
| Melting Point | Not Applicable | 55-57 °C sigmaaldrich.com |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Oxa-spiro[4.5]decane-1,3-dione |
| 2-amino-spiro[4.5]decane-6-ones |
| 6,10-dioxaspiro[4.5]decane-7,9-dione |
| Roussoellide |
| 1-thia-4-azaspiro[4.5]decane |
| Spiro[oxindole-2,3′-pyrrolidine] |
| 2-oxa-6-azaspiro[3.3]heptane |
| Linezolid |
| Mupirocin |
| Bacitracin |
| Ciprofloxacin |
| Colistin |
| Amikacin |
Materials Science and Optoelectronics
The unique structural characteristics of this compound, featuring a spirocyclic center and a lactone ring, suggest its potential for exploration in the field of materials science, particularly in the development of novel optoelectronic materials. While direct research on this specific compound is limited, the known properties of related spiro compounds and lactones provide a foundation for discussing its prospective applications.
Potential in Optical and Electronic Properties
The inherent three-dimensionality conferred by the spiro linkage in this compound is a key feature that could lead to desirable properties in materials science. Spiro compounds are noted for their ability to form stable, amorphous thin films, a crucial characteristic for many electronic device applications. This morphological stability can prevent crystallization and degradation of the material over time, potentially enhancing the longevity and performance of devices. researchgate.net
The optical properties of spiro-lactones can be of significant interest. Some spiro-γ-lactone enantiomers have been shown to exhibit distinct optical rotations and Cotton effects in circular dichroism (CD) spectroscopy. mdpi.com Although this compound is achiral in its ground state, its derivatives or its incorporation into chiral polymers could lead to materials with specific chiroptical properties, which are valuable in applications such as optical sensors and nonlinear optics.
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-oxaspiro[4.5]decane-1,6-dione | sigmaaldrich.com |
| Molecular Formula | C₉H₁₂O₃ | sigmaaldrich.com |
| Molecular Weight | 168.19 g/mol | cymitquimica.com |
| Physical Form | Colorless Liquid | sigmaaldrich.com |
| CAS Number | 345914-29-6 | sigmaaldrich.com |
Applications in Organic Light-Emitting Diodes (OLEDs) and Photochromic Dyes
Organic Light-Emitting Diodes (OLEDs):
The field of OLEDs has extensively utilized spiro-configured compounds, most notably derivatives of 9,9'-spirobifluorene (SBF). The success of SBF-based materials stems from their high thermal stability, good solubility, and the orthogonal arrangement of the two fluorene (B118485) units. This perpendicular orientation disrupts conjugation, leading to a high triplet energy, which is essential for hosting blue phosphorescent emitters, and it also helps in achieving good charge carrier mobility. cnrs.fr
While this compound lacks the extended aromaticity of SBF, its spirocyclic nature could be leveraged. It could potentially be functionalized to create novel host materials. For instance, by attaching chromophoric or charge-transporting moieties to the cyclohexane (B81311) or lactone rings, it might be possible to synthesize new classes of OLED materials. The spiro core would serve to maintain the amorphous nature of the material, which is a critical factor for the longevity and efficiency of OLED devices. researchgate.net The lactone group, with its polar carbonyl function, might also influence the charge injection and transport properties of a device. However, without direct experimental evidence, these remain speculative applications that would require significant synthetic modification and characterization.
Photochromic Dyes:
Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, leading to a change in color. Spiro compounds, particularly spiropyrans and spirooxazines, are well-known classes of photochromic materials. rsc.org The photochromic behavior in these molecules involves the cleavage of a C-O bond within the spiro ring system upon UV irradiation, leading to an open, colored merocyanine (B1260669) form.
The this compound molecule contains a lactone, which is a cyclic ester. The C-O bond in the lactone ring is a potential site for a ring-opening reaction. While this compound itself is not expected to be photochromic in its current form due to the lack of a suitable trigger for a reversible light-induced transformation, it could serve as a precursor or a structural motif in the design of new photochromic systems. For example, research has shown that certain spiro[indoline-pyrido-pyrimidine] derivatives exhibit photochromic and thermochromic properties, where the transformation between closed and open-ring forms results in a significant change in optical properties. nih.gov By analogy, if the lactone ring in this compound could be made to undergo a reversible ring-opening and closing cycle triggered by light, it could form the basis of a novel photochromic system. This would likely require the introduction of specific activating groups to facilitate the photochemical reaction.
Q & A
Q. Critical parameters :
- Atmosphere control : Inert gas (argon) prevents oxidation .
- Temperature : Reactions often require reflux conditions (e.g., MeOH under reflux) .
- Catalyst selection : Lewis acids like BF₃ enhance reaction rates and selectivity .
Basic: How should researchers handle and store this compound to ensure experimental safety and compound integrity?
Q. Answer :
- Handling :
- Storage :
Advanced: What strategies are employed to control stereoselectivity during the synthesis of spirocyclic derivatives?
Q. Answer :
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (2S,3R,4R,5S)-configured intermediates) to enforce specific stereochemistry .
- Reagent tuning : Allyl-trimethylsilane with BF₃·OEt₂ generates diastereomeric mixtures (e.g., 1:1 dr for 8daa), which can be separated via chromatography .
- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize transition states favoring specific stereoisomers .
Example : Nitro-Mannich/lactamisation cascades yield (±)-(5S,9S,10R)-configured products, with stereochemistry confirmed by NMR .
Structural Analysis: What spectroscopic and crystallographic methods confirm the conformation of this compound?
Q. Answer :
- NMR :
- X-ray crystallography :
Advanced: How do computational methods contribute to predicting reactivity and stability of derivatives?
Q. Answer :
- DFT calculations : Model transition states for nucleophilic substitutions, guiding reagent selection .
- Molecular dynamics : Simulate solvent effects on spirolactam stability (e.g., hydration resistance in polar solvents) .
- QSAR models : Predict bioactivity of derivatives (e.g., anticonvulsant potential of N-phenyl-azaspirodiones) .
Functionalization: What methodologies enable selective functionalization for heterocyclic chemistry applications?
Q. Answer :
- Condensation reactions : With benzothiazol-2-yl-amines to form 7-oxa-9-aza-spiro[4.5]decane-6,10-diones .
- Allylation : Allylamine/formaldehyde in MeOH introduces allyl groups at specific positions (e.g., 7-(prop-2-en-1-yl)) .
- Fluorination : Fluorine-labeled analogs are synthesized for conformational NMR studies .
Example : Reaction with pyrrolidine yields cyclopentanecarboxamide derivatives, characterized by IR and UV-Vis .
Mechanistic Insights: What reaction mechanisms explain complex spirolactam formation from intermediates?
Q. Answer :
- Dehydration pathways : Burgess reagent abstracts protons, forming iminium intermediates that cyclize via keto-enol tautomerism .
- Electrophilic activation : BF₃·OEt₂ polarizes silane nucleophiles, enabling stereospecific sp³-C attack on hemiaminal intermediates .
- Pericyclic cascades : Nitro-Mannich reactions proceed via zwitterionic intermediates, followed by lactamization .
Key evidence : Isolation of spirohemiaminal intermediates (e.g., 3da) supports stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
